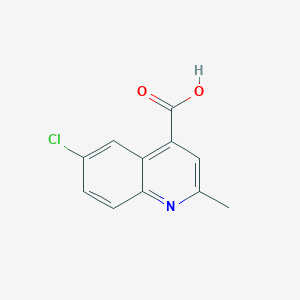

6-Chloro-2-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWWVOHRAYFEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360669 | |

| Record name | 6-chloro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-49-9 | |

| Record name | 6-chloro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-2-methylquinoline-4-carboxylic acid: A Comprehensive Technical Guide for Advanced Research

CAS Number: 436087-49-9

Molecular Formula: C₁₁H₈ClNO₂

Molecular Weight: 221.64 g/mol

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of 6-Chloro-2-methylquinoline-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document will cover its fundamental properties, synthesis, analytical characterization, key reactions, and its emerging role in medicinal chemistry, offering a robust resource for its application in the laboratory.

Compound Overview and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature.[1] Its structure, featuring a quinoline core substituted with a chloro group at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position, makes it a valuable intermediate in organic synthesis. The presence of these functional groups provides multiple sites for chemical modification, rendering it a versatile scaffold in the design of novel bioactive molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 436087-49-9 | [1] |

| Molecular Formula | C₁₁H₈ClNO₂ | [1] |

| Molecular Weight | 221.64 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in dry, room temperature conditions | [1] |

Synthesis of this compound: The Pfitzinger Reaction

The most common and efficient method for the synthesis of this compound is the Pfitzinger reaction . This powerful condensation reaction involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] For the synthesis of the title compound, 5-chloroisatin is reacted with acetone.

The causality behind this choice of reactants lies in the mechanism of the Pfitzinger reaction. The base, typically potassium hydroxide, catalyzes the hydrolysis of the amide bond in 5-chloroisatin, opening the ring to form a keto-acid intermediate. This intermediate then undergoes condensation with acetone, followed by an intramolecular cyclization and subsequent dehydration to yield the final quinoline-4-carboxylic acid product.[4]

Caption: Workflow for the Pfitzinger synthesis.

Experimental Protocol: Pfitzinger Synthesis

This protocol is a representative procedure for the synthesis of quinoline-4-carboxylic acids and can be adapted for the synthesis of this compound.[2][5]

Materials:

-

5-Chloroisatin

-

Acetone

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Add 5-chloroisatin to the basic solution and stir until the ring-opening is complete (indicated by a color change).

-

Slowly add acetone to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted acetone.

-

Acidify the aqueous layer with HCl or acetic acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized this compound. The following techniques are essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon NMR spectrum will show signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically 165-185 ppm). The aromatic carbons will resonate in the 110-150 ppm region. The methyl carbon will appear at a characteristic upfield chemical shift. The specific chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the quinoline ring.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A very broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1725 cm⁻¹. Additionally, C-Cl stretching vibrations will be present in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.64 g/mol ). The fragmentation pattern of quinoline-4-carboxylic acids typically involves the loss of the carboxyl group (-COOH, 45 amu) and subsequent fragmentation of the quinoline ring.[7]

Caption: Analytical workflow for product characterization.

Key Reactions and Synthetic Utility

The chemical reactivity of this compound is primarily centered around the carboxylic acid group and the quinoline ring system, making it a versatile starting material for the synthesis of a wide range of derivatives.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification, reacting with an alcohol in the presence of a catalytic amount of strong acid.[8] This is a fundamental transformation for modifying the solubility and pharmacokinetic properties of the molecule.

-

Amide Coupling: The formation of amides is a crucial reaction in medicinal chemistry. The carboxylic acid can be coupled with various primary and secondary amines using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA).[9]

Reactions of the Quinoline Ring

-

Decarboxylation: Under certain conditions, often involving heat, quinoline-4-carboxylic acids can undergo decarboxylation to remove the carboxylic acid group and form the corresponding 6-chloro-2-methylquinoline.[10]

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key building block for the synthesis of various therapeutic agents.[11]

-

Antimalarial Agents: Chloroquine and other quinoline-based drugs have been cornerstones of antimalarial therapy. The 6-chloroquinoline moiety is a common feature in many antimalarial compounds. The title compound can be used as a starting material for the synthesis of novel antimalarial drug candidates.[12][13]

-

Kinase Inhibitors: Protein kinases are critical targets in cancer therapy. The quinoline ring can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents on the quinoline ring of this compound can be modified to achieve potent and selective inhibition of specific kinases.[11]

Safety and Handling

This compound is classified as a warning-level hazard, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled.[1]

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

In case of exposure, follow standard first-aid procedures and seek medical attention. The compound should be stored in a dry, well-ventilated place with the container tightly sealed.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward synthesis via the Pfitzinger reaction, coupled with its multiple points for chemical modification, makes it an attractive starting material for the development of novel therapeutic agents, including antimalarials and kinase inhibitors. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for researchers and scientists working with this important chemical entity.

References

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available from: [Link]

-

Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. Available from: [Link]

-

Pfitzinger Quinoline Synthesis. Available from: [Link]

-

13 C NMR of 6-chloro-2-(p-tolyl)quinoline-4-carboxamide (4e) (DMSOd6,... ResearchGate. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. Available from: [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. Available from: [Link]

-

Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. MDPI. Available from: [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available from: [Link]

-

Esterification of Carboxylic Acids with. Organic Syntheses Procedure. Available from: [Link]

-

Amide Synthesis. Fisher Scientific. Available from: [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available from: [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available from: [Link]

-

Decarboxylation. Organic Chemistry Portal. Available from: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chempap.org [chempap.org]

- 8. athabascau.ca [athabascau.ca]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Chloro-2-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of many natural products and synthetic drugs with a wide array of biological activities.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. The structural features of this molecule, specifically the chlorine atom at the 6-position, the methyl group at the 2-position, and the carboxylic acid at the 4-position, make it a versatile intermediate for further chemical modifications to develop potent and selective therapeutic agents.[2]

Chemical Identity and Physicochemical Properties

The accurate identification and characterization of a compound are fundamental to any research and development endeavor. This section provides the key identifiers and physicochemical properties of this compound.

IUPAC Name: this compound

Table 1: Key Identifiers

| Identifier | Value |

| CAS Number | 436087-49-9 |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| InChI Key | GSWWVOHRAYFEHC-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 170.5-171.5 °C | [3] |

| Boiling Point (Predicted) | 377.3 ± 37.0 °C | [3] |

| Density (Predicted) | 1.406 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 0.94 ± 0.30 | [3] |

| Appearance | White to off-white solid | [3] |

Synthesis of this compound

The synthesis of quinoline-4-carboxylic acids can be achieved through several classic named reactions. The most relevant and widely used methods for the preparation of this compound are the Pfitzinger reaction and the Doebner reaction.

The Pfitzinger Reaction: A Primary Synthetic Route

The Pfitzinger reaction is a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound in the presence of a base.[3][4] For the synthesis of this compound, the logical starting materials are 5-chloroisatin and acetone.

Reaction Scheme:

Caption: Pfitzinger synthesis of this compound.

Mechanism of the Pfitzinger Reaction:

The reaction proceeds through a series of well-defined steps:

-

Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin, leading to the formation of a keto-acid intermediate (a salt of 2-amino-5-chlorophenylglyoxylic acid).[3][4]

-

Condensation: The aniline moiety of the ring-opened intermediate then condenses with the carbonyl group of acetone to form an imine (Schiff base).[3][4]

-

Enamine Formation: The imine can tautomerize to its more stable enamine form.

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization (a Claisen-like condensation), followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[3][4]

Caption: Mechanistic workflow of the Pfitzinger reaction.

Experimental Protocol (Based on the Pfitzinger Reaction):

The following is a representative protocol for the synthesis of this compound, adapted from established procedures for similar quinoline-4-carboxylic acids.[4][5]

Materials:

-

5-Chloroisatin

-

Acetone

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl) or Acetic Acid

-

Deionized Water

Procedure:

-

Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a stoichiometric excess of potassium hydroxide in 95% ethanol. Caution: The dissolution of KOH is exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 5-chloroisatin. The color of the mixture will typically change as the isatin ring opens. Stir at room temperature for 30-45 minutes to ensure complete formation of the potassium salt of the keto-acid.

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetone to the reaction mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.

-

Isolation of Product: Acidify the reaction mixture with hydrochloric acid or acetic acid to precipitate the carboxylic acid. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

The Doebner Reaction: An Alternative Synthetic Approach

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[6][7][8] For the synthesis of this compound, 4-chloroaniline would be a key starting material.

Reaction Scheme:

Caption: Doebner synthesis of this compound.

Mechanism of the Doebner Reaction:

The precise mechanism of the Doebner reaction is still a subject of discussion, with two primary proposed pathways.[6]

-

Pathway 1: An initial aldol condensation between the aldehyde and the enol form of pyruvic acid, followed by a Michael addition of the aniline.

-

Pathway 2: The initial formation of a Schiff base from the aniline and the aldehyde, which then reacts with the enol of pyruvic acid.

Both pathways converge to a common intermediate which then undergoes intramolecular cyclization and dehydration to form the final quinoline-4-carboxylic acid.[6]

Spectroscopic Characterization

Expected ¹H NMR Spectral Data:

-

Aromatic protons on the quinoline ring system, with chemical shifts and coupling patterns characteristic of the substitution pattern.

-

A singlet for the methyl group at the 2-position.

-

A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Data:

-

Signals corresponding to the carbon atoms of the quinoline ring system.

-

A signal for the methyl carbon.

-

A signal for the carboxylic acid carbon.

Expected Mass Spectrometry Data:

-

A molecular ion peak corresponding to the molecular weight of the compound (221.64 g/mol ).

-

Characteristic fragmentation patterns, including the loss of the carboxylic acid group.

Applications in Drug Discovery and Development

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes this compound a valuable starting point for the development of new therapeutic agents.

Antimicrobial Activity

Quinolone and quinoline derivatives are well-established as potent antibacterial agents. The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12] The structural features of this compound make it a candidate for development as a novel antimicrobial agent, potentially effective against drug-resistant bacterial strains.[13] Some quinoline derivatives also exhibit their antimicrobial effects through metal chelation, disrupting essential bacterial enzymatic processes.[14]

Antitumor Activity

Numerous quinoline-4-carboxylic acid derivatives have demonstrated significant antitumor activity.[15] The proposed mechanisms of action are diverse and include:

-

Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p21-activated kinase 4 (PAK4).[16][17][18] By blocking the activity of these kinases, these compounds can inhibit tumor cell proliferation, survival, and angiogenesis.

-

DNA Intercalation: The planar aromatic ring system of the quinoline nucleus can intercalate between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cancer cell death.[5]

-

Inhibition of other signaling pathways: Some quinoline derivatives have been shown to inhibit other critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[19]

Caption: Potential anticancer mechanisms of action for quinoline-4-carboxylic acid derivatives.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in drug discovery and development. Its established synthetic routes, primarily the Pfitzinger and Doebner reactions, allow for the efficient production of this key intermediate. The inherent biological activities associated with the quinoline-4-carboxylic acid scaffold, including antimicrobial and antitumor effects, make it a promising platform for the design and synthesis of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

Wikipedia. Doebner reaction. Available at: [Link]

-

Wikipedia. Doebner–Miller reaction. Available at: [Link]

-

JOCPR. 1956-1959 Research Article Application of pfitzinger reaction in. Available at: [Link]

-

PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

-

ResearchGate. Selected kinase profile of 4 key compounds. Available at: [Link]

-

PMC - PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

-

PubMed. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Available at: [Link]

-

PubMed. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Available at: [Link]

-

ResearchGate. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction | Request PDF. Available at: [Link]

-

ResearchGate. 13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz). Available at: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

-

MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

SpectraBase. 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Available at: [Link]

-

PMC. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Available at: [Link]

-

PMC - PubMed Central. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. Available at: [Link]

-

MDPI. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Available at: [Link]

-

PMC - NIH. Advances in reversible covalent kinase inhibitors. Available at: [Link]

-

PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]

-

MDPI. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. Doebner reaction - Wikipedia [en.wikipedia.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-2-methylquinoline-4-carboxylic acid: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloro-2-methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, detailed synthesis via the Pfitzinger reaction, and its established and potential applications in drug development, particularly in the context of antimalarial research.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational scaffold in the development of therapeutic agents, most notably in the fight against malaria. The discovery of quinine, a natural alkaloid from the bark of the Cinchona tree, marked the beginning of a long history of quinoline-based antimalarials. This has led to the synthesis of highly effective drugs such as chloroquine and mefloquine. The versatility of the quinoline core allows for extensive functionalization, enabling the modulation of physicochemical properties and biological activity. This compound serves as a key intermediate in the synthesis of more complex quinoline-based pharmaceuticals, offering multiple sites for chemical modification.[1] Its structural features are pivotal in the design of novel bioactive molecules.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture of this compound is fundamental to appreciating its reactivity and potential interactions with biological targets.

Structural Formula and Key Features

The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. Key functional groups that dictate its chemical behavior include:

-

A chlorine atom at the 6-position: This electron-withdrawing group influences the electron density distribution of the aromatic system and can impact metabolic stability and binding interactions.

-

A methyl group at the 2-position: This group can affect the steric and electronic properties of the pyridine ring.

-

A carboxylic acid group at the 4-position: This acidic moiety is crucial for forming salts, esters, and amides, providing a handle for derivatization and influencing the compound's solubility and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 436087-49-9 |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| Physical Form | Solid |

| InChI Key | GSWWVOHRAYFEHC-UHFFFAOYSA-N |

Source: Sigma-Aldrich[2]

Spectroscopic Characterization (Predicted and Analog-Based)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro and carboxylic acid substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >160 ppm). The carbons attached to the chlorine and nitrogen atoms would also exhibit distinct chemical shifts. For comparison, the related 6-chloro-2-phenylquinoline-4-carboxamide shows characteristic shifts in the aromatic region.[3]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and various bands corresponding to C=C and C=N stretching vibrations within the quinoline ring system. The C-Cl stretch would appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (221.64 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da).[4]

Synthesis of this compound: The Pfitzinger Reaction

The Pfitzinger reaction is a classic and efficient method for the synthesis of quinoline-4-carboxylic acids.[5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7]

Reaction Mechanism and Rationale

The synthesis of this compound via the Pfitzinger reaction proceeds through the following key steps:

-

Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin, leading to the formation of a keto-acid intermediate.

-

Condensation and Imine Formation: The carbonyl group of acetone reacts with the aniline moiety of the ring-opened intermediate to form an imine (Schiff base).

-

Tautomerization: The imine tautomerizes to the more stable enamine.

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.

The choice of 5-chloroisatin provides the necessary 6-chloro substitution on the resulting quinoline ring, while acetone serves as the source for the 2-methyl group.

Caption: Workflow of the Pfitzinger synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Pfitzinger reaction.[8][9]

Materials:

-

5-Chloroisatin

-

Acetone

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water. A common concentration is a 33% (w/v) solution of KOH. Caution: The dissolution of KOH is highly exothermic.

-

Ring Opening of 5-Chloroisatin: To the stirred basic solution, add 5-chloroisatin. The mixture will typically change color as the isatin ring opens to form the potassium salt of the corresponding isatinic acid. Stir at room temperature for approximately 1 hour.

-

Addition of Acetone: Gradually add a molar excess of acetone to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation. c. Add water to the residue to dissolve the potassium salt of the product. d. Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted acetone and other impurities. e. Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5. f. The product, this compound, will precipitate out of the solution.

-

Purification: a. Collect the solid product by vacuum filtration and wash with cold water. b. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure compound.

Applications in Drug Development: Targeting Malaria

The quinoline scaffold is a cornerstone of antimalarial drug discovery. This compound serves as a valuable building block for the synthesis of novel antimalarial agents.

General Mechanism of Action of Quinoline Antimalarials

The primary mechanism of action for many quinoline-based antimalarials, such as chloroquine, is the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[2][6] During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process. The resulting buildup of free heme is toxic to the parasite, leading to its death.

More recently, novel mechanisms of action for quinoline derivatives have been identified. For instance, certain quinoline-4-carboxamides have been shown to inhibit the parasite's translation elongation factor 2 (PfEF2), a crucial enzyme for protein synthesis.[10][11][12] This discovery opens up new avenues for combating drug-resistant malaria.

Caption: General mechanism of action of quinoline antimalarials in Plasmodium falciparum.

Potential for Novel Drug Candidates

While specific data on the antiplasmodial activity of this compound itself is limited in publicly available literature, its structural motifs are present in numerous potent antimalarial compounds. The 6-chloro substituent is a common feature in many active quinoline derivatives. The carboxylic acid group at the 4-position provides a versatile point for derivatization to synthesize libraries of amides, esters, and other analogs for structure-activity relationship (SAR) studies. Research has shown that modifications at this position can significantly impact antimalarial potency and pharmacokinetic properties.[13] The development of derivatives of this compound could lead to new drug candidates with improved efficacy against both drug-sensitive and drug-resistant strains of P. falciparum.

Conclusion and Future Directions

This compound is a strategically important heterocyclic compound with a clear and efficient synthetic pathway via the Pfitzinger reaction. Its molecular structure, featuring key functional groups at positions 2, 4, and 6 of the quinoline core, makes it an ideal scaffold for the development of novel therapeutic agents. The historical and ongoing success of quinoline-based drugs in treating malaria underscores the potential of derivatives of this compound.

Future research should focus on the synthesis and biological evaluation of a diverse library of amides and esters derived from this compound. In vitro screening against various strains of P. falciparum, including chloroquine-resistant strains, will be crucial to identify lead compounds. Subsequent in vivo studies and investigation into their specific mechanisms of action will be essential steps in the journey toward developing new and effective antimalarial therapies.

References

- Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2015). A novel drug class with a unique mechanism of action for late-stage arsenicals in sleeping sickness. Journal of Medicinal Chemistry, 58(18), 7349–7363.

- Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 346-360.

-

ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1673–1680.

- BenchChem. (2025).

- Name Reactions. (n.d.). Pfitzinger Quinoline Synthesis.

- Cherry, L. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.

- BenchChem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

- Plass, J. E., & Giera, M. (2013). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 67(8).

- Kyle, D. E., & Webster, H. K. (1987). Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene, 81(3), 499–503.

- Tiwari, K., Choubey, R., Shukla, S., & Gautam, P. (n.d.). 13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz).

- Ukrainets, I. V., et al. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.

- de Souza, N. B., et al. (2020). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 25(19), 4496.

- Moodley, T., et al. (2024). In vitro antiplasmodium and antitrypanosomal activities, β-haematin formation inhibition, molecular docking and DFT computational studies of quinoline-urea-benzothiazole hybrids. Heliyon, 10(18), e30089.

- ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.

- SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts.

- Kumar, A., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9815.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169.

- ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid.

- ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum.

- ChemicalBook. (n.d.). 436087-49-9(6-CHLORO-2-METHYL-QUINOLINE-4-CARBOXYLIC ACID) Product Description.

Sources

- 1. malariaworld.org [malariaworld.org]

- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chempap.org [chempap.org]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 6-Chloro-2-methylquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylquinoline-4-carboxylic acid

Introduction

This compound is a substituted quinoline derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antimalarial drugs.[1] The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide array of chemotherapeutic agents exhibiting antibacterial, antitumor, and antiviral properties.[2][3][4] The strategic placement of the chloro group at the 6-position and the methyl group at the 2-position significantly influences the molecule's physicochemical properties and biological activity, making its efficient synthesis a topic of considerable interest for researchers in drug discovery and development.

This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining this compound. As a senior application scientist, this document moves beyond simple procedural outlines to delve into the underlying reaction mechanisms, the rationale behind experimental choices, and detailed, field-proven protocols. We will explore two of the most robust and historically significant methods for constructing the quinoline core: the Doebner reaction and the Pfitzinger reaction.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals two logical disconnection points around the pyridine ring of the quinoline system, leading to two primary synthetic strategies.

-

The Doebner Reaction Approach: This strategy involves a three-component condensation reaction. The quinoline ring is constructed from an aniline, an aldehyde, and pyruvic acid. For our target, this translates to the reaction of 4-chloroaniline, acetaldehyde, and pyruvic acid.[5][6][7]

-

The Pfitzinger Reaction Approach: This approach builds the quinoline-4-carboxylic acid system from a substituted isatin and a carbonyl compound containing an α-methylene group.[2][8] To synthesize the target molecule, 5-chloroisatin is condensed with a compound that can provide the 2-methyl group, such as pyruvic acid or acetone.

The selection between these two pathways often depends on the availability and cost of starting materials, desired yield, and scalability. The following chapters will provide a detailed examination of each route.

Chapter 2: The Doebner Reaction: A Three-Component Condensation

The Doebner reaction, a variation of the Doebner-von Miller synthesis, is a powerful method for preparing 2-substituted quinoline-4-carboxylic acids.[6] It involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid, typically under heating in a solvent like ethanol.

Reaction Mechanism

The mechanism of the Doebner reaction is a well-studied process that proceeds through several key stages. Recent studies have confirmed a hydrogen-transfer pathway for the final aromatization step.[9]

-

Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (4-chloroaniline) and the aldehyde (acetaldehyde) to form an imine (Schiff base).

-

Michael Addition: Pyruvic acid is enolized, and the resulting enol attacks the imine in a Michael-type addition.

-

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, followed by dehydration to form a dihydroquinoline intermediate.

-

Oxidative Aromatization: The dihydroquinoline is oxidized to the final quinoline product. This oxidation is often accomplished by a hydrogen transfer mechanism where another molecule of the initially formed imine acts as the hydrogen acceptor.[9]

Caption: Workflow for the Doebner Synthesis Route.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis via the Doebner reaction.

Materials & Reagents:

| Reagent | M.W. | CAS No. | Quantity | Moles |

| 4-Chloroaniline | 127.57 g/mol | 106-47-8 | 12.75 g | 0.10 |

| Acetaldehyde | 44.05 g/mol | 75-07-0 | 5.3 g (6.8 mL) | 0.12 |

| Pyruvic acid | 88.06 g/mol | 127-17-3 | 9.7 g (7.8 mL) | 0.11 |

| Ethanol (95%) | - | - | 150 mL | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.75 g (0.10 mol) of 4-chloroaniline in 150 mL of 95% ethanol.[10]

-

Reagent Addition: To the stirred solution, add 6.8 mL (0.12 mol) of acetaldehyde. Stir the mixture for 15 minutes at room temperature to facilitate imine formation.

-

Pyruvic Acid Addition: Slowly add 7.8 mL (0.11 mol) of pyruvic acid dropwise to the reaction mixture over 30 minutes.[9] This controlled addition is crucial to manage the exothermic reaction and prevent the decomposition of pyruvic acid at high temperatures, thereby improving the overall yield.[9]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude solid with cold ethanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL) to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The final product should be an off-white to pale yellow solid.

Chapter 3: The Pfitzinger Reaction: Cyclization of Chlorinated Isatin

The Pfitzinger reaction provides an alternative and often high-yielding route to quinoline-4-carboxylic acids.[3] The reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a strong base.[2][8] For our target molecule, the key precursors are 5-chloroisatin and a carbonyl source for the 2-methyl group, such as pyruvic acid.

Reaction Mechanism

The mechanism is a multi-step process initiated by the base-catalyzed transformation of isatin.[2][8]

-

Isatin Ring Opening: The reaction begins with the base (e.g., KOH) attacking the amide carbonyl of 5-chloroisatin, leading to hydrolytic cleavage of the amide bond. This opens the five-membered ring to form the potassium salt of a keto-acid (an isatinate).[2]

-

Condensation: The aniline moiety of the isatinate intermediate then condenses with the carbonyl group of pyruvic acid to form an imine (Schiff base).

-

Tautomerization & Cyclization: The imine can tautomerize to its more stable enamine form. This is followed by an intramolecular Claisen-like condensation, where the enamine attacks the ketone carbonyl.

-

Dehydration: The resulting cyclic intermediate readily dehydrates to form the aromatic quinoline ring, yielding the final product.

Caption: Workflow for the Pfitzinger Synthesis Route.

Detailed Experimental Protocol

This protocol is adapted from general Pfitzinger reaction procedures.[2][4]

Materials & Reagents:

| Reagent | M.W. | CAS No. | Quantity | Moles |

| 5-Chloroisatin | 181.58 g/mol | 17630-75-0 | 9.08 g | 0.05 |

| Pyruvic acid | 88.06 g/mol | 127-17-3 | 4.85 g (3.9 mL) | 0.055 |

| Potassium Hydroxide | 56.11 g/mol | 1310-58-3 | 8.4 g | 0.15 |

| Ethanol (95%) | - | - | 100 mL | - |

| Acetic Acid (glacial) | - | - | As needed | - |

Procedure:

-

Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a solution of potassium hydroxide by dissolving 8.4 g (0.15 mol) of KOH in 100 mL of 95% ethanol with stirring. Caution: The dissolution is exothermic.

-

Isatin Addition: To the stirred KOH solution, add 9.08 g (0.05 mol) of 5-chloroisatin.[11] The mixture will typically change color as the isatin ring opens to form the potassium isatinate. Continue stirring at room temperature for 30 minutes.

-

Carbonyl Addition: Add 3.9 mL (0.055 mol) of pyruvic acid to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. The reaction should be monitored for completion using TLC.

-

Work-up and Precipitation: After cooling, pour the reaction mixture into 300 mL of cold water. Remove any neutral impurities by extracting with diethyl ether (2 x 50 mL).

-

Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Carefully acidify the solution with glacial acetic acid with constant stirring until the pH is approximately 4-5. The carboxylic acid product will precipitate as a solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.

-

Drying: Dry the final product in a vacuum oven at 60-70 °C.

Chapter 4: Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 436087-49-9 | [12] |

| Molecular Formula | C₁₁H₈ClNO₂ | |

| Molecular Weight | 221.64 g/mol | |

| Appearance | Solid (typically off-white to pale yellow) | |

| InChI Key | GSWWVOHRAYFEHC-UHFFFAOYSA-N |

Spectroscopic Data (Expected):

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.5 (s, 1H, COOH), 8.1-8.3 (m, 2H, Ar-H), 7.8-7.9 (m, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 2.7 (s, 3H, CH₃). The exact shifts and coupling constants would need to be confirmed experimentally.

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include those for the carboxylic acid carbon (~168 ppm), aromatic carbons (120-150 ppm range), and the methyl carbon (~20 ppm).

-

Mass Spectrometry (EI): m/z (%) = 221 [M]⁺, 203, 177. The molecular ion peak should be clearly visible, corresponding to the molecular weight of the compound.

Conclusion

The can be reliably achieved through two primary classical methods: the Doebner reaction and the Pfitzinger reaction. The Doebner reaction offers a straightforward three-component approach starting from 4-chloroaniline, while the Pfitzinger reaction provides an alternative route utilizing 5-chloroisatin. The choice of method will be dictated by factors such as starting material availability, scalability, and laboratory preference. Both routes, when executed with care, provide efficient access to this important pharmaceutical intermediate. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and further explore the potential of this valuable chemical entity.

References

-

Pfitzinger reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

IIPrd. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Doebner–Miller reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 12, 2026, from [Link]

-

MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

-

Matsubara, R., et al. (2009). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

-

Sangshetti, J., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

-

JOCPR. (n.d.). Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research. [Link]

-

ResearchGate. (n.d.). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Center for Biotechnology Information. [Link]

-

Quora. (2020). How might one synthesis 4-chloro quinoline?[Link]

- Google Patents. (n.d.). Process for the preparation of chlorinated quinolines.

-

MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Eqipped. (n.d.). 4-Chloroaniline For Synthesis. Retrieved January 12, 2026, from [Link]

-

MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link]

-

4-Chloroaniline. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 12, 2026, from [Link]

-

Pyruvic acid. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry. [Link]

-

National Institutes of Health. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

ChemSynthesis. (n.d.). 6-chloro-2,4-quinolinedicarboxylic acid. Retrieved January 12, 2026, from [Link]

-

Islam, M. R., & Mohsin, M. (n.d.). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Jahangirnagar University. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. iipseries.org [iipseries.org]

- 6. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]

- 7. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eqipped.com [eqipped.com]

- 11. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 12. 436087-49-9 CAS MSDS (6-CHLORO-2-METHYL-QUINOLINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 6-Chloro-2-methylquinoline-4-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged heterocyclic family, derivatives of 6-chloro-2-methylquinoline-4-carboxylic acid are emerging as a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The presence of the chlorine atom at the 6-position, the methyl group at the 2-position, and the carboxylic acid at the 4-position provides a unique template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1] The planar nature of the quinoline ring system allows for effective intercalation with DNA and interaction with the active sites of various enzymes, making it a versatile platform for the design of targeted therapies.

The focus of this guide, this compound, serves as a key intermediate for the synthesis of a diverse library of bioactive molecules.[2] The carboxylic acid moiety at the 4-position is particularly amenable to chemical derivatization, enabling the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.

Synthesis of the this compound Core and its Derivatives

The synthesis of the this compound core can be achieved through established methods for quinoline synthesis, with the Doebner-von Miller reaction and the Pfitzinger reaction being the most common approaches.

Synthesis of the Core Structure

A prevalent method for the synthesis of quinoline-4-carboxylic acid derivatives is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of this compound, 5-chloroisatin would be reacted with acetone.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position is a versatile handle for the synthesis of a wide array of derivatives, most notably amides and esters. The conversion of the carboxylic acid to an amide is a common strategy to enhance biological activity and improve metabolic stability. This can be achieved through two primary routes:

-

Activation to Acyl Chloride: The carboxylic acid is first converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.[3]

-

Direct Amide Coupling: This one-pot method utilizes a coupling reagent, such as a carbodiimide (e.g., DCC, EDC) or a phosphonium salt (e.g., BOP, PyBOP), to facilitate the direct reaction between the carboxylic acid and an amine. This approach is often preferred due to its milder reaction conditions and avoidance of the need to isolate the acyl chloride intermediate.[4]

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. Several marketed kinase inhibitors feature a quinoline or quinazoline core. Derivatives of 6-chloro-quinoline have demonstrated significant antiproliferative activity against various cancer cell lines.[5] For instance, a study on quinoline-4-carboxylic acid derivatives revealed that 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid exhibited an 82.9% reduction in the cellular growth of MCF-7 breast cancer cells.[5]

Furthermore, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in a signaling pathway often dysregulated in cancer.[6]

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 19 (N-(4-fluorophenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) | HCT-116 (Colon Carcinoma) | 5.3 | [6] |

| Compound 21 (N-(4-chlorophenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) | HCT-116 (Colon Carcinoma) | 4.9 | [6] |

| Compound 18 (N-(3-chlorophenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) | HCT-116 (Colon Carcinoma) | 3.3 | [6] |

| Quinoline Hydrazone 18j | NCI 60 Cell Line Panel | GI50: 0.33 - 4.87 | [7] |

Antimicrobial Activity

Quinolone antibiotics, such as ciprofloxacin and levofloxacin, are a major class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[8] The 6-chloro-quinoline scaffold has also been explored for the development of new antimicrobial agents. A series of 2-chloro-6-methylquinoline hydrazone derivatives were synthesized and showed promising antibacterial and antifungal activity.[2] One of the synthesized compounds exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL against the tested microbial strains.[2]

Mechanism of Action and Structure-Activity Relationships

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The substituents on the quinoline ring and the nature of the derivative at the 4-position play a crucial role in determining the molecular target and potency.

Potential Molecular Targets

Based on studies of related quinoline and quinolone derivatives, several potential molecular targets can be proposed for this class of compounds:

-

Protein Kinases: The quinoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of various protein kinases, such as PI3K, Akt, and mTOR, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[6]

-

Topoisomerases: The planar quinoline ring can intercalate into DNA and stabilize the topoisomerase-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[9]

-

Bacterial DNA Gyrase and Topoisomerase IV: In bacteria, these enzymes are essential for DNA replication, and their inhibition by quinolone derivatives leads to bacterial cell death.[8]

Structure-Activity Relationships (SAR)

While a comprehensive SAR study on a large library of this compound derivatives is yet to be published, some general trends can be inferred from related series:

-

Substitution at the 6-position: The presence of a halogen, such as chlorine, at the 6-position is often associated with enhanced biological activity. This may be due to favorable interactions with the target protein or improved pharmacokinetic properties.

-

The Carboxamide Moiety: Conversion of the carboxylic acid to a carboxamide is a common strategy to improve potency and cell permeability. The nature of the amine used for amide formation significantly influences activity. Aromatic and heteroaromatic amines can introduce additional binding interactions with the target.

-

Substitution on the Amine: For N-phenyl carboxamide derivatives, the substitution pattern on the phenyl ring is critical. Electron-withdrawing groups, such as halogens, can enhance anticancer activity.[6]

Experimental Protocols

General Procedure for the Synthesis of 6-Chloro-2-methylquinoline-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives via the acyl chloride intermediate.

Step 1: Synthesis of 6-Chloro-2-methylquinoline-4-carbonyl chloride

-

To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 6-chloro-2-methylquinoline-4-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the crude 6-chloro-2-methylquinoline-4-carbonyl chloride in a dry, aprotic solvent like DCM or tetrahydrofuran (THF).

-

In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (2.0 eq) or pyridine in the same solvent.

-

Cool the acyl chloride solution to 0 °C and add the amine solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2-methylquinoline-4-carboxamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design and synthesis of novel therapeutic agents. The available literature on related compounds strongly suggests that derivatives of this core structure are likely to possess potent anticancer and antimicrobial activities.

Future research in this area should focus on the following:

-

Library Synthesis: The synthesis and characterization of a diverse library of this compound derivatives, including a wide range of amides and esters, is essential for a comprehensive structure-activity relationship study.

-

Systematic Biological Evaluation: The synthesized compounds should be screened against a broad panel of cancer cell lines and microbial strains to identify lead candidates with high potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds will be crucial for their further development.

-

In Vivo Studies: Promising lead compounds should be evaluated in animal models of cancer and infectious diseases to assess their efficacy and pharmacokinetic properties.

References

-

Biological Activities of Quinoline Derivatives. (2025). ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. (2020). PubMed. [Link]

-

Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2019). PubMed. [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. [Link]

-

SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. [Link]

-

Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis. (2000). PubMed. [Link]

-

Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iajpr.com [iajpr.com]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Introduction: The Quinoline Scaffold and the Significance of 6-Chloro-2-methylquinoline-4-carboxylic acid

An In-depth Technical Guide to 6-Chloro-2-methylquinoline-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural features allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] this compound is a key derivative that serves as a versatile building block in the synthesis of more complex and potent therapeutic agents.[4] The presence of the chloro, methyl, and carboxylic acid groups at specific positions on the quinoline core provides strategic points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound for researchers and scientists in drug development.

Synthetic Strategies for Quinoline-4-carboxylic Acids

Several named reactions have been developed for the synthesis of the quinoline core, each with its own advantages and limitations. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final product.

Overview of Key Synthetic Reactions

| Reaction | Starting Materials | Key Features |

| Doebner Reaction | Aromatic amine, an aldehyde, and pyruvic acid | A three-component reaction that directly yields quinoline-4-carboxylic acids.[5] |

| Pfitzinger Reaction | Isatin or its derivatives and a carbonyl compound with an α-methylene group | A versatile method for synthesizing quinoline-4-carboxylic acids with a variety of substituents.[2][6] |

| Combes Quinoline Synthesis | Primary arylamines and β-diketones | Yields 2,4-disubstituted quinolines through an acid-catalyzed cyclization.[7][8] |

| Gould-Jacobs Reaction | Aniline and ethyl ethoxymethylenemalonate | A multi-step process that leads to 4-hydroxyquinolines, which can be further modified.[9][10] |

For the synthesis of this compound, the Doebner reaction offers a direct and efficient approach. This one-pot, three-component condensation is particularly well-suited for generating the desired substitution pattern.

Visualizing the Doebner Reaction

Caption: General workflow of the Doebner reaction for the synthesis of this compound.

Detailed Synthetic Protocol: The Doebner Reaction

This protocol outlines a representative procedure for the synthesis of this compound via the Doebner reaction.

Materials and Reagents

-

4-Chloroaniline

-

Acetaldehyde

-

Pyruvic acid

-

Ethanol (solvent)

-

Hydrochloric acid (catalyst, optional)

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline in ethanol.

-

Addition of Reactants: To the stirred solution, add pyruvic acid followed by the slow addition of acetaldehyde. A mild exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization. The crude product is then collected by filtration.

-

Purification: The collected solid is washed with a small amount of cold ethanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Causality Behind Experimental Choices

-